4-甲氧基-2-甲基-N-(5-甲基-1,3-噻唑-2-基)-1,1-二氧代-1lambda6,2-苯并噻嗪-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

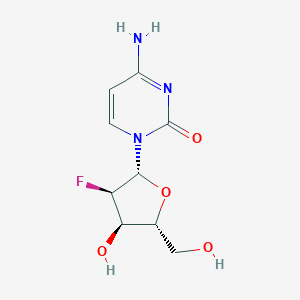

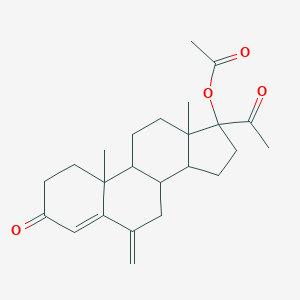

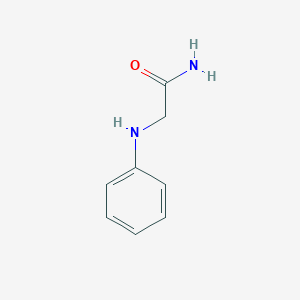

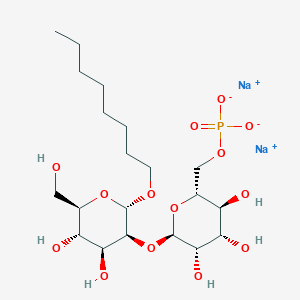

The compound "4-Methoxy-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)-1,1-dioxo-1lambda^6,2-benzothiazine-3-carboxamide" is a derivative of benzothiazine, which is a class of compounds known for their potential pharmacological properties. The benzothiazine nucleus is a common structural motif in molecules exhibiting analgesic and anti-inflammatory activities, as demonstrated in the series of N-pyridyl-4-methyl-2,2-dioxo-1H-2λ^6,1-benzothiazine-3-carboxamides . The presence of a methoxy group and a thiazolyl moiety in the compound suggests that it may have unique biological activities, possibly including analgesic properties as indicated by related compounds .

Synthesis Analysis

The synthesis of benzothiazine derivatives often involves the reaction of suitable precursors, such as imidazolides with aminopyridines, to form N-pyridyl benzothiazine carboxamides . The introduction of substituents like the methoxy group can be achieved through various synthetic routes, including alkylation reactions . The synthesis of related compounds has been achieved through effective methods, indicating that the synthesis of the compound would likely follow similar strategies, with adjustments to incorporate the specific methoxy and thiazolyl substituents .

Molecular Structure Analysis

The molecular structure of benzothiazine derivatives is crucial in determining their biological activity. X-ray diffraction analysis has been used to confirm the structure of synthesized substances, revealing that the carbonyl and sulfo groups can occupy different positions relative to the benzothiazine bicycle . The spatial arrangement of these groups, along with the planes of any heterocyclic fragments, can significantly influence the pharmacological properties of the compounds .

Chemical Reactions Analysis

Benzothiazine derivatives can undergo various chemical reactions, including alkylation, which can lead to the formation of different substituted products . The reactivity of these compounds can be influenced by the presence of electron-donating or electron-withdrawing groups, which can affect the nucleophilicity of the anion involved in the reaction . The specific chemical reactions that "4-Methoxy-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)-1,1-dioxo-1lambda^6,2-benzothiazine-3-carboxamide" undergoes would depend on its functional groups and the reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. Intramolecular hydrogen bonds can stabilize the structures, as seen in N-(X-chlorophenyl)-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxides . The presence of a methoxy group and a thiazolyl moiety in the compound of interest would contribute to its unique physical and chemical properties, potentially affecting its solubility and stability, which are important factors for its biological activity and formulation as a pharmaceutical agent.

科学研究应用

抗真菌和免疫调节活性

研究表明,1,4-苯并噻嗪唑类衍生物(1,4-BT)具有抗真菌和免疫调节活性,包括与 4-甲氧基-2-甲基-N-(5-甲基-1,3-噻唑-2-基)-1,1-二氧代-1lambda^6^,2-苯并噻嗪-3-甲酰胺 在结构上相关的化合物。这些化合物对念珠菌属表现出显着的体内和体外抗真菌活性。它们的活性归因于特定的化学特征,例如侧链上的醚取代,表明醚衍生物是最活跃的化合物。此外,这些化合物在体内代谢为活性抗真菌剂,并且还可以通过直接抗真菌作用和免疫调节活性来改善保护性免疫反应 (Schiaffella & Vecchiarelli, 2001)。

苯并噻嗪衍生物的生物活性

苯并噻嗪,包括 4-甲氧基-2-甲基-N-(5-甲基-1,3-噻唑-2-基)-1,1-二氧代-1lambda^6^,2-苯并噻嗪-3-甲酰胺 的衍生物,因其多种生物活性而备受关注。它们因在药物发现中的潜力而受到认可,特别是由于它们的药效团特性与各种治疗应用相关,例如抗癌、抗病毒和抗炎作用。这些化合物的构效关系 (SAR) 研究为设计更有效的治疗剂提供了见解 (Rai 等,2017)。

合成和化学转化

苯并噻嗪衍生物的合成策略,包括与 4-甲氧基-2-甲基-N-(5-甲基-1,3-噻唑-2-基)-1,1-二氧代-1lambda^6^,2-苯并噻嗪-3-甲酰胺 在结构上相关的那些,已经得到了广泛的综述。这些策略涉及各种化学转化,可以产生广泛的化合物,具有潜在的工业和药理用途。这些研究强调了这些化合物在药物发现领域的重要性,以及它们作为候选药物治疗大量疾病的潜力 (Mir, Dar, & Dar, 2020)。

属性

IUPAC Name |

4-methoxy-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)-1,1-dioxo-1λ6,2-benzothiazine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O4S2/c1-9-8-16-15(23-9)17-14(19)12-13(22-3)10-6-4-5-7-11(10)24(20,21)18(12)2/h4-8H,1-3H3,(H,16,17,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTUDJLQLPHEBEE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(S1)NC(=O)C2=C(C3=CC=CC=C3S(=O)(=O)N2C)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

O-Methylmeloxicam | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[3-(Bromomethyl)phenyl]-1H-pyrrole](/img/structure/B130036.png)